molecular formula C11H13ClN2O3 B2444394 N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide CAS No. 150783-39-4

N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide

Cat. No.: B2444394
CAS No.: 150783-39-4
M. Wt: 256.69
InChI Key: IOGMTRJJIWRGJR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropanamide moiety

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGMTRJJIWRGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150783-39-4
Record name 4'-CHLORO-2,2-DIMETHYL-2'-NITROPROPIONANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloro-2-nitroaniline+2,2-dimethylpropanoyl chlorideThis compound\text{4-chloro-2-nitroaniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} 4-chloro-2-nitroaniline+2,2-dimethylpropanoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-(4-chloro-2-aminophenyl)-2,2-dimethylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitroaniline and 2,2-dimethylpropanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a pharmacological agent. Its structural characteristics suggest it may serve as an inhibitor for various enzymes involved in disease processes.

  • Enzyme Inhibition : Research indicates that N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide can inhibit specific enzymes critical in metabolic pathways. For example, studies have shown its effectiveness against certain kinases and proteases, which are often implicated in cancer progression and other diseases .
  • Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor growth .

The biological activities of this compound extend beyond mere enzyme inhibition:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for further development as an antimicrobial agent .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that the compound may help mitigate oxidative stress and neuronal damage .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes linked to cancer progression.
Anticancer ActivityShowed selective cytotoxicity against human cancer cell lines while sparing normal cells.
Antimicrobial ActivityExhibited significant activity against common bacterial pathogens with promising MIC values.
Neuroprotective EffectsIndicated potential to reduce oxidative stress in neuronal cultures, suggesting benefits in neurodegenerative contexts.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide depends on its specific application. In general, the compound may interact with biological targets through its nitro and chloro substituents, which can participate in various chemical interactions such as hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chloro-2-nitrophenyl)acetamide
  • N-(4-chloro-2-nitrophenyl)benzamide
  • N-(4-chloro-2-nitrophenyl)butanamide

Comparison: N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts steric hindrance and influences the compound’s reactivity and interactions. Compared to N-(4-chloro-2-nitrophenyl)acetamide, which has a simpler acetamide group, the 2,2-dimethylpropanamide derivative may exhibit different physical and chemical properties, such as solubility and stability. The presence of the bulky dimethyl groups can also affect the compound’s biological activity and its ability to interact with molecular targets.

Biological Activity

N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide is a synthetic organic compound notable for its unique structural features, including a chlorinated aromatic ring and a nitro group. These characteristics significantly influence its biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound's structure can be represented as follows:

C11H13ClN2O3\text{C}_{11}\text{H}_{13}\text{ClN}_{2}\text{O}_{3}

The presence of the 4-chloro and 2-nitro substituents on the phenyl ring enhances its reactivity and biological interactions. The 2,2-dimethylpropanamide moiety adds steric hindrance, which may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro and chloro groups can participate in:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding with nucleophilic sites on proteins or enzymes

These interactions can lead to significant alterations in the activity or function of the target molecules, making it a candidate for enzyme inhibition and other pharmacological applications.

Medicinal Chemistry

Research indicates that this compound may serve as an inhibitor of specific enzymes, potentially leading to applications in drug development aimed at treating various diseases, including cancer and infections. The nitro group suggests possible antimicrobial and anticancer properties, which are currently being explored through medicinal chemistry.

Case Studies

  • Enzyme Inhibition : Studies have shown that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitro group may enhance its efficacy by disrupting bacterial cell function.
  • Pharmacological Properties : A review highlighted the pharmacological potential of compounds with similar structures, emphasizing their roles in modulating immune responses and inhibiting inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
N-(4-aminophenyl)-2,2-dimethylpropanamideContains an amino group instead of a nitro groupDifferent reactivity due to amino functionality
N-(4-chlorophenyl)acetamideAcetamide instead of 2,2-dimethylpropanamideAlters solubility and reactivity
N-(4-chlorophenyl)benzamideBenzamide group leading to different propertiesEnhanced stability compared to simpler amides
N-(4-aminophenyl)propionamidePropionamide group rather than 2,2-dimethylVariations in biological activity

This table illustrates how the structural features impact the reactivity and biological activity of these compounds. The bulky dimethyl groups in this compound contribute to its unique pharmacological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloro-2-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization of reaction time (12–24 hours) and temperature (0–5°C for controlled acylation) is critical to minimize side reactions. Purification via column chromatography (hexane:ethyl acetate) yields >80% purity .
  • Validation : Confirm product identity using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect characteristic peaks: aromatic protons (δ 7.5–8.5 ppm), amide carbonyl (δ 165–170 ppm), and tert-butyl group (δ 1.2–1.4 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Approach : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy:

  • IR : Amide C=O stretch (~1650 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}).
  • NMR : Aromatic protons adjacent to nitro and chloro substituents show distinct splitting patterns due to electron-withdrawing effects .
    • Advanced Confirmation : Single-crystal X-ray diffraction (using SHELXL-97) resolves bond lengths (e.g., C=O at ~1.24 Å) and dihedral angles (e.g., 85.6° between amide and aryl groups), confirming steric and electronic interactions .

Advanced Research Questions

Q. How does the nitro group influence electronic delocalization in the amide moiety?

  • Mechanistic Insight : The nitro group’s strong electron-withdrawing nature polarizes the amide bond, shortening the C–N bond (1.333 Å vs. typical 1.35 Å) and elongating the C=O bond (1.242 Å vs. 1.23 Å), as observed in X-ray studies. This delocalization enhances resonance stabilization, affecting reactivity in substitution reactions .
  • Computational Support : Density Functional Theory (DFT) calculations reveal reduced electron density on the amide nitrogen, corroborating experimental bond length deviations .

Q. What strategies mitigate contradictions in crystallographic and spectroscopic data?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., carbonyl carbon) vs. X-ray bond lengths can arise from dynamic effects in solution. Validate via:

  • Cross-Verification : Compare solid-state (X-ray) and solution (NMR) data.
  • Temperature-Dependent NMR : Probe conformational flexibility (e.g., amide rotation barriers) .

Q. How can derivatives of this compound be synthesized for structure-activity studies?

  • Advanced Derivatization :

  • Boronate Esters : Introduce a tetramethyl-1,3,2-dioxaborolane group via Suzuki coupling (e.g., using Pd catalysts) for pharmacological probing .
  • Reduction of Nitro Group : Catalytic hydrogenation (H2_2, Pd/C) yields N-(4-chloro-2-aminophenyl)-2,2-dimethylpropanamide, a precursor for bioactive analogs .
    • Characterization : High-resolution mass spectrometry (HRMS) and HPLC ensure purity (>95%) for biological assays .

Methodological Challenges

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (STOT SE3 classification) .
    • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Q. How can computational modeling optimize reaction conditions for scale-up?

  • Workflow :

Reaction Simulation : Use Gaussian or ORCA to model transition states (e.g., acylation energy barriers).

Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .

  • Validation : Correlate simulated activation energies with experimental yields to identify optimal conditions .

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